molecular formula C21H24N2O3S B2903392 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 915189-35-4

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2903392
CAS No.: 915189-35-4
M. Wt: 384.49
InChI Key: ULLXEJOCVOLAOO-DQRAZIAOSA-N
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Description

The compound (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole derivative characterized by a Z-configuration imino group and an ethanol side chain. Its structure features a 3,4-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a 2,4-dimethylphenyl group attached to the imino nitrogen. Thiazole derivatives are widely studied for applications in medicinal chemistry due to their antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-(2,4-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-5-7-17(15(2)11-14)22-21-23(9-10-24)18(13-27-21)16-6-8-19(25-3)20(12-16)26-4/h5-8,11-13,24H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLXEJOCVOLAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a complex organic compound characterized by its thiazole structure and multiple aromatic substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O2S, with a molecular weight of 376.5 g/mol. The presence of methoxy groups enhances the compound's lipophilicity, which may influence its biological activity and pharmacokinetic properties .

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating thiazole moieties have been reported to exhibit IC50 values in the low micromolar range against cancer cells .
  • Anticonvulsant Properties : Some thiazole-based compounds have demonstrated anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy .
  • Antibacterial and Antifungal Effects : Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain analogs exhibit promising activity against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy on the phenyl rings enhances biological activity. For example, the methoxy groups improve lipophilicity and may facilitate better interaction with biological targets.
  • Thiazole Ring Importance : The thiazole ring is essential for the observed biological activities. Modifications to this ring can significantly alter the compound's efficacy against various targets .

Case Studies

  • Antitumor Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines. Compounds similar to this compound exhibited IC50 values below 5 µg/mL against A431 and Jurkat cell lines, indicating strong antiproliferative effects .
  • Anticonvulsant Screening : In a screening of novel thiazole derivatives for anticonvulsant properties, several compounds were found to effectively reduce seizure activity in animal models. The structure of these compounds closely resembled that of this compound.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares structural similarities with several thiazole-based analogs. Key differences lie in the substituents on the phenyl rings and imino groups, which significantly alter molecular properties. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name R1 (Thiazole 4-position) R2 (Imino Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxyphenyl 2,4-Dimethylphenyl C21H23N2O4S* ~413.48* High lipophilicity; electron-rich
2-((2Z)-2-[(3-Methylphenyl)imino]-4-phenyl... () Phenyl 3-Methylphenyl C19H19N2OS 335.44 Simpler substituents; lower polarity
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-Methoxyphenyl)... () 4-Methoxyphenyl 2,5-Dimethoxyphenyl C20H22N2O4S 386.46 Three methoxy groups; polar
[(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl... () Methyl 4-Fluorophenyl C18H15FN2OS 326.39 Electron-withdrawing fluorine

*Calculated based on structural similarity to .

Key Observations:

The 2,4-dimethylphenyl imino group introduces steric hindrance, which may reduce rotational freedom compared to smaller substituents like 3-methylphenyl ().

Physicochemical Properties: Solubility: The target compound’s methoxy groups increase polarity relative to methyl-substituted analogs (e.g., ), improving solubility in polar solvents like ethanol or DMSO. Lipophilicity: The 2,4-dimethylphenyl group elevates lipophilicity (logP ~3.5*), favoring membrane permeability compared to fluorine-containing analogs (, logP ~2.8).

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